molecular formula C19H21FN2O7S B13438681 (S)-(-)-Nadifloxacin-O-sulfate

(S)-(-)-Nadifloxacin-O-sulfate

Cat. No.: B13438681
M. Wt: 440.4 g/mol
InChI Key: PMCIWCKYBXLUOA-JTQLQIEISA-N
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Description

(S)-(-)-Nadifloxacin-O-sulfate is a chemical compound derived from nadifloxacin, a topical fluoroquinolone antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. The addition of the sulfate group enhances its solubility and stability, making it a valuable compound in pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-Nadifloxacin-O-sulfate typically involves the sulfonation of nadifloxacin. The process begins with the preparation of nadifloxacin, followed by the introduction of a sulfate group. This can be achieved through the reaction of nadifloxacin with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-Nadifloxacin-O-sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.

    Substitution: The sulfate group can be substituted with other functional groups to create new analogs with varying properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups.

Scientific Research Applications

(S)-(-)-Nadifloxacin-O-sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of new fluoroquinolone derivatives.

    Biology: The compound is studied for its antibacterial activity against various strains of bacteria.

    Medicine: It is used in the development of topical formulations for the treatment of skin infections.

    Industry: The compound’s stability and solubility make it suitable for use in pharmaceutical formulations and other industrial applications.

Mechanism of Action

The mechanism of action of (S)-(-)-Nadifloxacin-O-sulfate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth. This mechanism is similar to that of other fluoroquinolone antibiotics, but the presence of the sulfate group may enhance its binding affinity and efficacy.

Comparison with Similar Compounds

(S)-(-)-Nadifloxacin-O-sulfate can be compared with other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to the presence of the sulfate group, which enhances its solubility and stability. This makes it particularly suitable for topical applications where high solubility is required.

List of Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Ofloxacin
  • Norfloxacin

Properties

Molecular Formula

C19H21FN2O7S

Molecular Weight

440.4 g/mol

IUPAC Name

(12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

InChI

InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1

InChI Key

PMCIWCKYBXLUOA-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O

Origin of Product

United States

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